molecular formula C15H18N2O2S B2596965 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide CAS No. 457941-69-4

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide

Cat. No.: B2596965
CAS No.: 457941-69-4
M. Wt: 290.38
InChI Key: USHWDCWZJWPMEZ-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide is a synthetic organic compound characterized by its unique thiazole ring structure

Scientific Research Applications

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of the compound N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The compound’s mode of action is characterized as a mixed inhibition type

Biochemical Pathways

The action of this compound primarily affects the cholinergic pathway . By inhibiting AChE, the compound prevents the degradation of acetylcholine, leading to an accumulation of this neurotransmitter. This results in prolonged cholinergic signaling, which can have various downstream effects depending on the specific neural circuits involved.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion (ADME), and bioavailability, are crucial for understanding its therapeutic potential. In silico predictions suggest that the compound presents satisfactory drug-like characteristics and ADME properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced cholinergic signaling due to increased acetylcholine levels . This can lead to various physiological effects, depending on the specific cholinergic circuits involved. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate cognitive deficits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide typically involves the formation of the thiazole ring followed by the attachment of the butanamide group. One common method involves the reaction of 4-methoxyphenyl isothiocyanate with 2-bromo-3-methylbutanoic acid in the presence of a base to form the thiazole ring. This intermediate is then reacted with butanoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide is unique due to its specific thiazole ring structure combined with the butanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-4-5-13(18)16-15-17-14(10(2)20-15)11-6-8-12(19-3)9-7-11/h6-9H,4-5H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHWDCWZJWPMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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